molecular formula C20H36O3 B163619 (15S)-15-hydroxyicosa-11,13-dienoic acid CAS No. 92693-04-4

(15S)-15-hydroxyicosa-11,13-dienoic acid

Cat. No.: B163619
CAS No.: 92693-04-4
M. Wt: 324.5 g/mol
InChI Key: ZTRWPEHMGCHTIT-XMSPSUPSSA-N
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Description

(15S)-15-hydroxyicosa-11,13-dienoic acid is a hydroxy fatty acid derivative that plays a significant role in various biological processes. It is a member of the eicosanoid family, which are signaling molecules derived from arachidonic acid or other polyunsaturated fatty acids. These compounds are known for their involvement in inflammation and immunity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (15S)-15-hydroxyicosa-11,13-dienoic acid typically involves the hydroxylation of eicosadienoic acid. This can be achieved through enzymatic or chemical methods. Enzymatic hydroxylation often employs lipoxygenases, which are enzymes that catalyze the addition of oxygen to polyunsaturated fatty acids. Chemical synthesis may involve the use of reagents such as osmium tetroxide or other oxidizing agents under controlled conditions to introduce the hydroxyl group at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic processes using microbial or plant-based lipoxygenases. These processes are optimized for high yield and purity, often involving fermentation techniques and subsequent purification steps such as chromatography.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form keto derivatives.

    Reduction: The hydroxyl group can be reduced to form the corresponding hydrocarbon.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions such as esterification or etherification.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or osmium tetroxide under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Acidic or basic catalysts for esterification and etherification reactions.

Major Products Formed:

    Keto derivatives: Formed through oxidation.

    Hydrocarbons: Formed through reduction.

    Esters and ethers: Formed through substitution reactions.

Scientific Research Applications

(15S)-15-hydroxyicosa-11,13-dienoic acid has several applications in scientific research:

    Chemistry: Used as a model compound to study oxidation and reduction reactions of fatty acids.

    Biology: Investigated for its role in cell signaling and inflammation.

    Medicine: Potential therapeutic applications in treating inflammatory diseases due to its involvement in the eicosanoid pathway.

    Industry: Used in the synthesis of bioactive compounds and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (15S)-15-hydroxyicosa-11,13-dienoic acid involves its interaction with specific receptors and enzymes in the body. It acts as a signaling molecule, binding to receptors on the surface of cells and initiating a cascade of biochemical reactions. These reactions often involve the activation of enzymes such as cyclooxygenases and lipoxygenases, leading to the production of other eicosanoids that mediate inflammation and immune responses.

Comparison with Similar Compounds

    (11E,13E,15S)-15-hydroxyicosa-11,13-dienoic acid: Another hydroxy fatty acid with similar structural features.

    (9α,11α,13E,15S)-11,15-Dihydroxy-6,9-epoxyprosta-5,13-dien-1-oic acid: A compound with additional hydroxyl and epoxy groups.

Uniqueness: (15S)-15-hydroxyicosa-11,13-dienoic acid is unique due to its specific hydroxylation pattern and its role in the eicosanoid pathway. Its ability to modulate inflammation and immune responses makes it a compound of interest in both basic research and therapeutic development.

Properties

IUPAC Name

(15S)-15-hydroxyicosa-11,13-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h9,11,14,17,19,21H,2-8,10,12-13,15-16,18H2,1H3,(H,22,23)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRWPEHMGCHTIT-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC=CCCCCCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](C=CC=CCCCCCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30425005
Record name 15(S)-HEDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30425005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92693-04-4
Record name 15(S)-HEDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30425005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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